2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one
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Overview
Description
2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that contains both a thiazolidinone ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring .
Industrial Production Methods
This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the function of cellular proteins. This can lead to the disruption of cellular processes, ultimately resulting in cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Oxo-2-(pyridin-3-yl)ethylidene]-1,3-thiazolidin-4-one
- 2-[2-Oxo-2-(pyridin-2-yl)ethylidene]-1,3-thiazolidin-4-one
- 2-[2-Oxo-2-(quinolin-4-yl)ethylidene]-1,3-thiazolidin-4-one
Uniqueness
2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridine ring at the 4-position can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
(2Z)-2-(2-oxo-2-pyridin-4-ylethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8(7-1-3-11-4-2-7)5-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULWZDNJZMUUQD-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CC=NC=C2)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C(=O)C2=CC=NC=C2)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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